3-(1,3-benzodioxol-5-ylmethyl)-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(BENZYLSULFANYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzodioxole moiety, a thienopyrimidine core, and a benzylsulfanyl group, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(BENZYLSULFANYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group attached to the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(BENZYLSULFANYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thienopyrimidine core or the benzodioxole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the thienopyrimidine core or benzodioxole moiety.
Substitution: Substituted derivatives at various positions on the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(BENZYLSULFANYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(BENZYLSULFANYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its combination of a benzodioxole moiety, a thienopyrimidine core, and a benzylsulfanyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H16N2O3S2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-benzylsulfanylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H16N2O3S2/c24-20-19-16(8-9-27-19)22-21(28-12-14-4-2-1-3-5-14)23(20)11-15-6-7-17-18(10-15)26-13-25-17/h1-10H,11-13H2 |
InChI Key |
AOVKNSRJVUKSIX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CS4)N=C3SCC5=CC=CC=C5 |
Origin of Product |
United States |
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